molecular formula C19H20N4O4 B2985433 2-(3-hydroxy-4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide CAS No. 1095915-85-7

2-(3-hydroxy-4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide

Cat. No. B2985433
CAS RN: 1095915-85-7
M. Wt: 368.393
InChI Key: LDTNVNGUNKZNGW-UHFFFAOYSA-N
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Description

This compound is a derivative of phenol, which is an aromatic compound with a hydroxyl group. It also contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The methoxyphenyl and acetohydrazide groups are also present in the compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the aromatic rings and various functional groups. The exact structure would depend on the specific locations of these groups within the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxyl and acetohydrazide groups might make the compound more soluble in polar solvents .

Scientific Research Applications

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial activities of derivatives related to 2-(3-hydroxy-4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide. For instance, novel 4-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol derivatives have shown promising antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis, highlighting their potential as antimycobacterial agents (Ali & Yar, 2007). Additionally, the synthesis and characterization of substituted pyrazolones have demonstrated significant antibacterial activities, further emphasizing the compound's applicability in developing new antibacterial agents (Rai et al., 2009).

Antitubercular Activity

Research on substituted novel pyrazoline derivatives has uncovered their antitubercular activity, providing a basis for developing new treatments against tuberculosis. This includes studies on pyrazolines synthesized from p-acetamidophenol, which showed significant antibacterial and antitubercular activities, indicating their potential utility in combating tuberculosis (Ahmad et al., 2016).

Antiproliferative and Cytotoxic Activities

Compounds related to 2-(3-hydroxy-4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide have been investigated for their antiproliferative and cytotoxic activities. For example, a study on hydrazone derivatives showcased promising chemotherapeutic potential, with specific compounds exhibiting high inhibitory activity against tumor cell lines (Kaya et al., 2017). This research underscores the importance of these compounds in the development of new antitumor agents.

Nonlinear Optical Properties

The nonlinear optical properties of hydrazones related to the mentioned compound have been explored, revealing their potential for application in optical devices. This includes studies on their third-order nonlinear optical properties, which suggest their utility in optical limiters and switches (Naseema et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, the mechanism of action would depend on the specific biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific studies or data on this compound, it’s difficult to provide detailed safety and hazard information .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For example, it could be studied for potential use as a pharmaceutical compound, given the presence of structural features common in many drugs .

properties

IUPAC Name

2-[3-hydroxy-4-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenoxy]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-11-18(14-5-3-4-6-16(14)26-2)19(23-22-11)13-8-7-12(9-15(13)24)27-10-17(25)21-20/h3-9,24H,10,20H2,1-2H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTNVNGUNKZNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC(=O)NN)O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-hydroxy-4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide

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